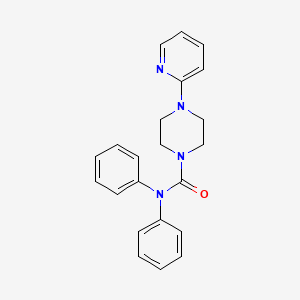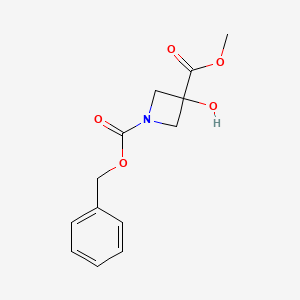
1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Azetidine Derivatives for Pharmaceutical Applications
Azetidine derivatives, including those related to 1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate, have been extensively studied for their pharmaceutical applications. For instance, Isoda et al. (2006) developed a practical and cost-effective synthesis method for azetidine derivatives utilized in the production of L-084, an orally active carbapenem antibiotic. This synthesis involves a strategic industry-oriented azetidine ring-closure reaction, showcasing the compound's potential in antibiotic drug development (Isoda et al., 2006).
Chemical Transformations and Catalytic Applications
In the realm of organic synthesis, azetidine-containing compounds have been employed as intermediates in various chemical transformations. Kischel et al. (2007) explored the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, demonstrating the versatility of azetidine derivatives in synthesizing pharmaceutically relevant molecules. This work underscores the utility of such compounds in catalysis and organic synthesis, providing pathways to 2-benzylated products under mild conditions (Kischel et al., 2007).
Antimicrotubule Agents and Cancer Research
In cancer research, azetidine-based scaffolds have been identified as potential antimicrotubule agents. Stefely et al. (2010) synthesized a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, demonstrating significant inhibition of cancer cell growth. This study highlights the potential of azetidine derivatives in developing new cancer therapies, with specific compounds showing high efficacy against breast tumor cells (Stefely et al., 2010).
Propiedades
IUPAC Name |
1-O-benzyl 3-O-methyl 3-hydroxyazetidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-11(15)13(17)8-14(9-13)12(16)19-7-10-5-3-2-4-6-10/h2-6,17H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKKXEORXDOEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN(C1)C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Thiophen-2-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2536912.png)
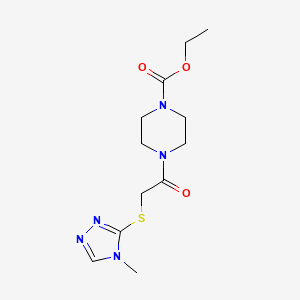
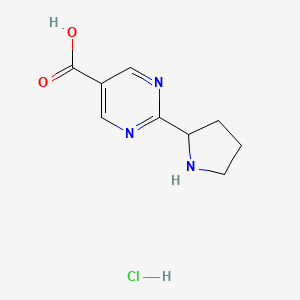
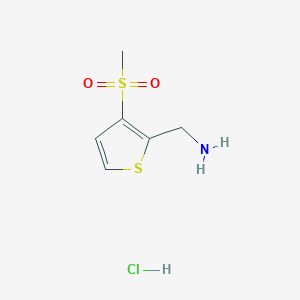
![5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid](/img/structure/B2536916.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2536917.png)
![N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2536918.png)

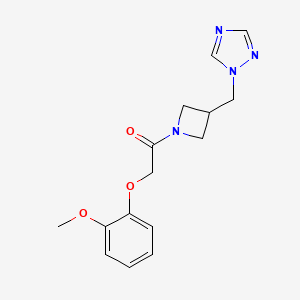

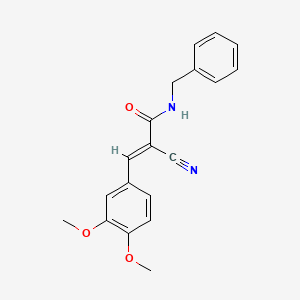

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2536929.png)
